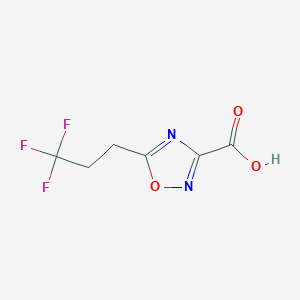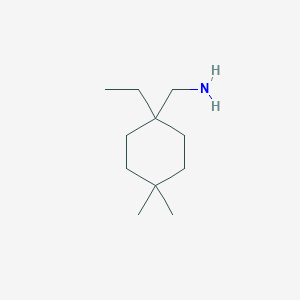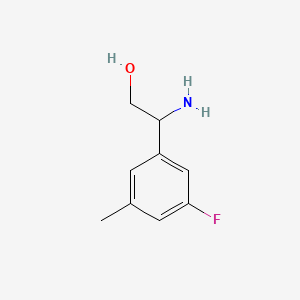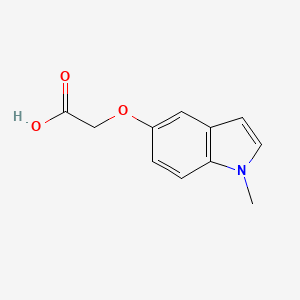![molecular formula C10H11F3N2 B13530329 6-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine](/img/structure/B13530329.png)
6-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a pyridin-3-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor containing the trifluoromethyl group, followed by the introduction of the pyridin-3-amine moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions: 6-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl and amine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridin-3-amine moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- 6-[1-(Trifluoromethyl)cyclopropyl]pyridin-3-amine
- 6-[1-(Trifluoromethyl)cyclopentyl]pyridin-3-amine
- 6-[1-(Trifluoromethyl)cyclohexyl]pyridin-3-amine
Comparison: Compared to its analogs, 6-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine exhibits unique properties due to the cyclobutyl ring. The ring strain and electronic effects imparted by the trifluoromethyl group can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C10H11F3N2 |
|---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
6-[1-(trifluoromethyl)cyclobutyl]pyridin-3-amine |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)9(4-1-5-9)8-3-2-7(14)6-15-8/h2-3,6H,1,4-5,14H2 |
InChI Key |
CEXDQCLHRSYRKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=NC=C(C=C2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-OL](/img/structure/B13530260.png)





![2-methoxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B13530292.png)


